molecular formula C21H26N2O4 B10889112 (2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone

(2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B10889112
M. Wt: 370.4 g/mol
InChI Key: ZQJCIHWWPMZAJF-UHFFFAOYSA-N
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Description

(2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of methoxy groups on both the phenyl and benzyl rings, as well as a piperazine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine with a suitable acyl chloride, such as 4-(4-methoxybenzyl)piperazine-1-carbonyl chloride, under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-DIMETHOXYPHENYL)[4-(4-METHOXYBENZYL)PIPERAZINO]METHANONE is unique due to the presence of both methoxy groups and a piperazine moiety, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H26N2O4/c1-25-17-9-7-16(8-10-17)15-22-11-13-23(14-12-22)21(24)18-5-4-6-19(26-2)20(18)27-3/h4-10H,11-15H2,1-3H3

InChI Key

ZQJCIHWWPMZAJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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